

Investigating the Role of M1 Receptors with VU 0255035: A Technical Guide

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Compound of Interest		
Compound Name:	VU 0255035	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **VU 0255035**, a highly selective antagonist for the M1 muscarinic acetylcholine receptor (M1R). It is designed to equip researchers and drug development professionals with the necessary information to effectively utilize this tool compound in preclinical investigations of M1 receptor function and its therapeutic potential in various central nervous system (CNS) disorders. This document outlines the pharmacological properties of **VU 0255035**, detailed experimental protocols for its use, and a summary of its effects on key signaling pathways and in vivo models.

Introduction to VU 0255035 and the M1 Receptor

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the hippocampus and cortex, where it plays a crucial role in learning, memory, and cognitive function. Dysregulation of M1R signaling has been implicated in the pathophysiology of several neurological and psychiatric disorders, making it a key target for therapeutic intervention.

VU 0255035, with the chemical name N-(3-oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)-benzo[c][1][2][3]thiadiazole-4-sulfonamide, is a potent and highly selective competitive antagonist of the M1 receptor.[1][4][5] Its remarkable selectivity, exceeding 75-fold for M1 over other muscarinic receptor subtypes (M2-M5), allows for precise dissection of M1R-mediated effects both in vitro and in vivo.[1][6] This high degree of selectivity minimizes the confounding off-target effects often associated with less selective muscarinic antagonists. Furthermore, **VU**



0255035 is brain penetrant, making it a valuable tool for studying the central functions of M1 receptors.[4][5]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of **VU 0255035** at the five human muscarinic receptor subtypes. This data highlights the compound's exceptional selectivity for the M1 receptor.

Table 1: Binding Affinity of VU 0255035 at Muscarinic Receptors

Receptor Subtype	Ki (nM)
M1	14.87[4][5]
M2	> 1000[1]
M3	> 1000[1]
M4	> 1000[1]
M5	> 1000[1]

Table 2: Functional Antagonist Activity of **VU 0255035** at Muscarinic Receptors

Receptor Subtype	IC50 (nM)	Fold Selectivity vs. M1
M1	132.6 ± 28.5[1]	-
M2	> 10,000[1]	> 75[1]
M3	> 10,000[1]	> 75[1]
M4	> 10,000[1]	> 75[1]
M5	> 10,000[1]	> 75[1]

M1 Receptor Signaling Pathways

Activation of the M1 receptor primarily initiates a signaling cascade through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes

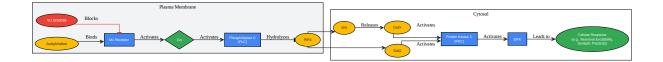


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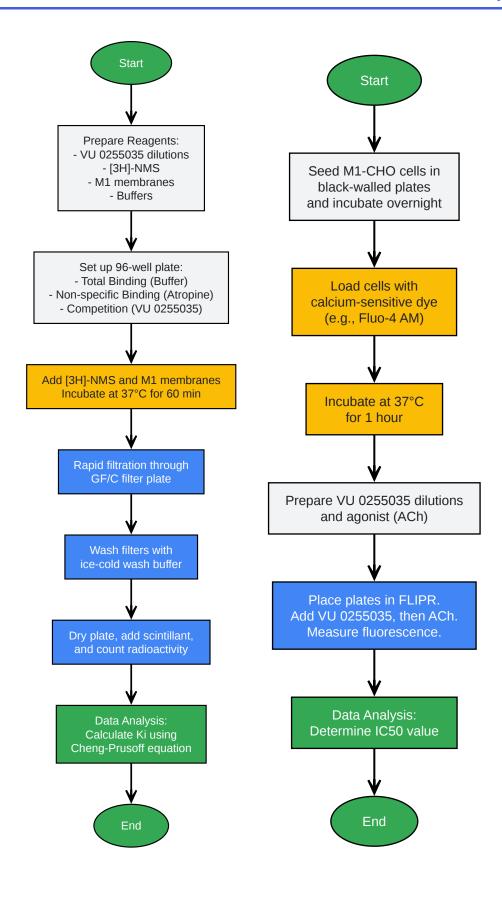
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phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC).[7] Downstream of PKC, the extracellular signal-regulated kinase (ERK) pathway can be activated, influencing gene expression and cellular processes.[8] [9] **VU 0255035**, as a competitive antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire downstream signaling cascade.

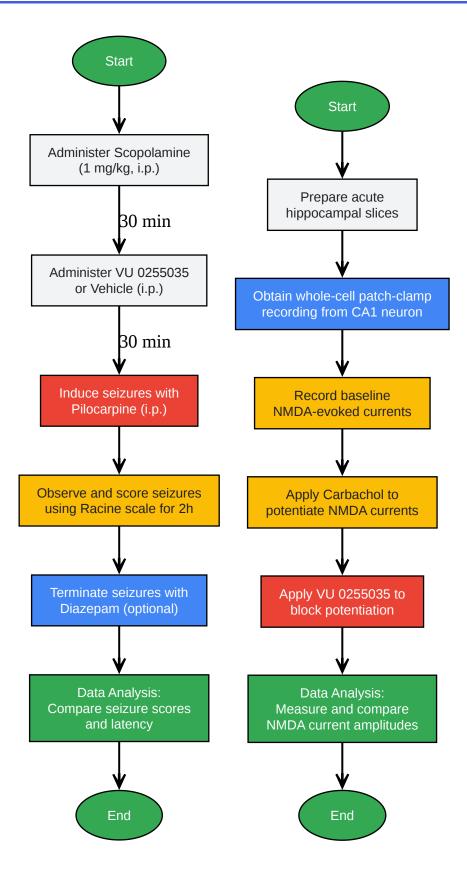












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